

4-Methylisoquinolin-8-amine: A Survey of Its Chemical Landscape and Synthetic Potential

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Compound of Interest		
Compound Name:	4-Methylisoquinolin-8-amine	
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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current knowledge surrounding **4-Methylisoquinolin-8-amine**, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of published data specifically on this molecule, this document summarizes its known properties and explores potential synthetic routes and reactions based on the established chemistry of analogous isoquinoline and quinoline structures.

Compound Profile

4-Methylisoquinolin-8-amine is a substituted isoquinoline with the molecular formula $C_{10}H_{10}N_2$ and a molecular weight of 158.20 g/mol [1]. Its structure consists of an isoquinoline core with a methyl group at the 4-position and a primary amine group at the 8-position.

Property	Value	Reference
Molecular Formula	C10H10N2	[1]
Molecular Weight	158.20 g/mol	[1]
IUPAC Name	4-methylisoquinolin-8-amine	[1]
Canonical SMILES	CC1=CN=CC2=C1C=CC=C2N	[1]



While commercially available for research purposes, detailed experimental data on the reactivity of **4-Methylisoquinolin-8-amine** remains largely unpublished in peer-reviewed literature. The following sections will, therefore, focus on plausible synthetic pathways and reactions based on established chemical principles and related literature.

Postulated Synthesis of 4-Methylisoquinolin-8amine

A potential synthetic route to **4-Methylisoquinolin-8-amine** can be extrapolated from the methodologies reported for structurally similar compounds, such as 4-aminoisoquinoline-8-methyl formate[2][3]. A plausible multi-step synthesis is outlined below.



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Caption: A proposed two-step synthesis of **4-Methylisoquinolin-8-amine** from 8-bromoisoquinoline.

Experimental Considerations (Hypothetical):

- Step 1: Methylation of 8-Bromoisoquinoline. The introduction of a methyl group at the 4position of the isoquinoline ring could potentially be achieved through a directed C-H
 activation/methylation reaction or a multi-step sequence involving formation of an
 intermediate that can be methylated. The precise reagents and conditions would require
 experimental optimization.
- Step 2: Amination of 8-Bromo-4-methylisoquinoline. The bromo-group at the 8-position can likely be converted to a primary amine via a palladium-catalyzed Buchwald-Hartwig amination reaction using an ammonia surrogate or through classical methods such as nucleophilic aromatic substitution with ammonia or a protected amine followed by deprotection.

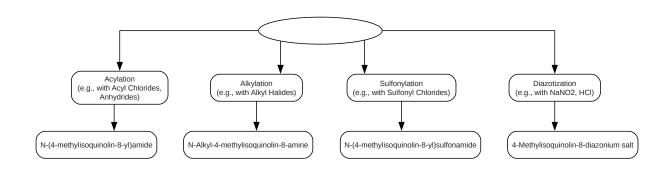
Anticipated Chemical Reactivity



The chemical reactivity of **4-Methylisoquinolin-8-amine** is dictated by the presence of the primary amino group and the isoquinoline ring system.

Reactions of the 8-Amino Group

The primary amine at the 8-position is expected to undergo reactions typical of aromatic amines. These include, but are not limited to, acylation, alkylation, sulfonylation, and diazotization.



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Caption: Potential reactions involving the 8-amino group of **4-Methylisoquinolin-8-amine**.

These reactions would allow for the introduction of a wide variety of functional groups, making **4-Methylisoquinolin-8-amine** a potentially valuable building block in the synthesis of more complex molecules. For instance, acylation with bioactive carboxylic acids could be a strategy for developing novel drug candidates.

Reactions involving the Isoquinoline Ring

The isoquinoline nucleus is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. The directing effects of the existing methyl and amino groups would influence the position of substitution. Additionally, the nitrogen atom in the isoquinoline ring can be quaternized.



Potential Applications in Drug Discovery and Development

Substituted isoquinolines and quinolines are prevalent scaffolds in medicinal chemistry, exhibiting a broad range of biological activities. For example, 4-chloroisoquinolin-8-amine is noted as a key intermediate in the synthesis of kinase inhibitors for cancer treatment[4]. It is plausible that derivatives of **4-Methylisoquinolin-8-amine** could also exhibit interesting pharmacological properties. The amino group provides a convenient handle for derivatization to explore structure-activity relationships.

Conclusion and Future Directions

4-Methylisoquinolin-8-amine is a chemical entity with clear potential for use in synthetic and medicinal chemistry. However, the lack of published experimental data highlights a significant knowledge gap. Future research should focus on:

- The development and optimization of a reliable synthetic route to 4-Methylisoquinolin-8amine.
- A systematic investigation of its reactivity, particularly at the 8-amino position.
- The synthesis and biological evaluation of a library of derivatives to explore its potential as a pharmacophore.

This guide, based on the limited available information and chemical principles, is intended to serve as a foundational resource to stimulate further research into this promising molecule.

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